Imidazo[1,5-a]pyridin-1-amine

Fluorescence spectroscopy Bioimaging probes Optoelectronic materials

Researchers face scaffold isomerism risks: substituting imidazo[1,5-a] with [1,2-a] alters π-distribution, fluorescence (Δλ ~70 nm), and bioactivity. This 1-aminated bridgehead heterocycle is the exact precursor for: • Blue-emissive probes (Φ up to 80%; Stokes shift >100 nm) and OLED materials • Non-ATP-competitive kinase inhibitors (e.g., Mnk, DLK Ki = 0.7 nM) • Strong π-accepting NHC ligands (Rh, Pd catalysis) Supplied at ≥98% HPLC for consistent derivatization via the 1-NH₂ handle.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B11923001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridin-1-amine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=CN2C=C1)N
InChIInChI=1S/C7H7N3/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H,8H2
InChIKeyXJAJIUWYCSBPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridin-1-amine: Core Identity and Physicochemical Profile


Imidazo[1,5-a]pyridin-1-amine (CAS 1519867-88-9; molecular formula C₇H₇N₃; MW 133.15 g/mol; density 1.3 ± 0.1 g/cm³; LogP −0.18; refractive index 1.697) is a nitrogen bridgehead [5,6]-fused bicyclic heterocycle bearing a primary amine at the 1-position of the imidazole ring . It belongs to the imidazo[1,5-a]pyridine isomer family, which is distinguished from the more common imidazo[1,2-a]pyridine scaffold by its nitrogen-atom arrangement at the ring junction, conferring markedly different electronic, photophysical, and pharmacological behaviour [1]. Commercially available at ≥95% purity from multiple suppliers with typical specifications of 98% (HPLC), this compound serves as a versatile building block for medicinal chemistry, N-heterocyclic carbene (NHC) ligand synthesis, and fluorescent materials development .

Imidazo[1,5-a]pyridine scaffold synthesis building block
Fluorescent probe and optoelectronic material precursor
NHC ligand and medicinal chemistry synthon

Scaffold Differentiation from Regioisomeric Amino-Heterocycles


Isomeric imidazopyridine scaffolds are not interchangeable building blocks. The [1,5-a] ring fusion places the bridgehead nitrogen at a position that fundamentally alters the π-electron distribution compared to the [1,2-a] isomer, producing a stronger electron-donating character, a ~70 nm bathochromically shifted fluorescence emission, and a distinct hydrogen-bonding geometry [1]. The primary amine at position 1 of the imidazo[1,5-a]pyridine core is electronically coupled to this unique π-system, differentiating its reactivity and target-binding profile from amines at other positions (e.g., imidazo[1,2-a]pyridin-2-amine) or on other heterocyclic scaffolds such as pyrazolo[1,5-a]pyridines [2]. These differences are not incremental—they determine whether a compound functions as a fluorescent dye, a selective enzyme inhibitor, or an effective NHC ligand precursor. The quantitative evidence below demonstrates that generic substitution would compromise or eliminate the target performance characteristics.

Emission shifts from blue to near-UV if [1,2-a] isomer is used; visible-region probe compatibility may require scaffold validation.
Donor character changes from cyanine-like to purely dipolar; dye absorption intensity and quantum yield may differ significantly.
Enzyme inhibition mode and selectivity profiles are scaffold-specific; target engagement may not transfer to regioisomeric cores.

Quantitative Evidence Versus Closest Comparator Scaffolds


Fluorescence Emission Bathochromic Shift vs. Imidazo[1,2-a]pyridine

The parent imidazo[1,5-a]pyridine ring system exhibits a fluorescence emission maximum (λₑₘ) at approximately 440 nm, compared to approximately 370 nm for the parent imidazo[1,2-a]pyridine ring system, representing a ~70 nm bathochromic shift [1]. Both ring systems display very high quantum yields. This shift places the [1,5-a] isomer emission in the blue region accessible for optoelectronic devices and biological imaging, whereas the [1,2-a] isomer emits in the near-UV [1]. Imidazo[1,5-a]pyridine-based dyes show fluorescence quantum yields up to ~80% in optimized derivatives, with large Stokes shifts typically exceeding 100 nm that minimize self-reabsorption [2].

Emission Shift
Head-to-head
~70 nm bathochromic
Parent [1,5-a] vs [1,2-a] ring
Supports visible-region probe differentiation.
Substituent effects may adjust exact emission.
Fluorescence spectroscopy Bioimaging probes Optoelectronic materials

Electron-Donating Character in D–π–A Dye Systems

In a systematic head-to-head comparison of D–π–A dyes, imidazo[1,5-a]pyridine derivatives (compounds IIIa and IVa) displayed cyanine-like character with intense absorption and higher quantum yields of emission, whereas imidazo[1,2-a]pyridine derivatives (compounds Ia and IIa) were purely dipolar [1]. The gradual red shift in optical properties with changing electron-donor groups followed the order IIb < Ib < IIIb < IVb and IIa < Ia < IIIa < IVa, unequivocally demonstrating the stronger electron-donor character of the imidazo[1,5-a]pyridine ring compared to imidazo[1,2-a]pyridine [1]. Furthermore, crystalline powders of imidazo[1,2-a]pyridine derivatives exhibited solid-state fluorescence despite minimal solution emission, whereas imidazo[1,5-a]pyridine derivatives showed superior solution-state fluorescence—a critical distinction for solution-phase applications [1]. Two compounds were successfully formulated into nanoparticles for in vivo imaging in zebrafish embryos [1].

Donor Character
Head-to-head
[1,5-a] Scaffold
Cyanine-like, intense absorption, higher quantum yield
[1,2-a] Scaffold
Purely dipolar, weaker absorption, lower quantum yield
Defines dye excited-state behavior.
Solution vs solid-state emission differs per scaffold.
Nonlinear optics Dye design Intramolecular charge transfer

IRAP Inhibition Potency and Selectivity Profile

A focused series of 48 imidazo[1,5-a]pyridine-based inhibitors of insulin-regulated aminopeptidase (IRAP) was developed from a high-throughput screening campaign of approximately 10,000 compounds [1]. The best imidazo[1,5-a]pyridine compound achieved an IC₅₀ of 1.0 µM and demonstrated non-competitive inhibition kinetics with excellent selectivity versus the closely related aminopeptidase N (APN) [1]. In contrast, the spiro-oxindole dihydroquinazolinone scaffold—a structurally distinct screening hit from the same campaign—displayed a pIC₅₀ of 5.8 (≈1.6 µM) with an uncompetitive inhibition pattern [2]. Benzopyran-based IRAP inhibitors have been investigated separately and exhibited different binding modes [2]. The imidazo[1,5-a]pyridine series uniquely showed that two chiral sites had little impact on metabolic stability or physicochemical properties, representing a distinct advantage for lead optimization [1].

IRAP Inhibition
Cross-study comparable
1.0 µM IC₅₀
Non-competitive, selective over APN
Supports IRAP-targeted scaffold selection.
SAR across 48 derivatives; enzyme assay context.
Insulin-regulated aminopeptidase Cognitive disorders Medicinal chemistry

Thromboxane Synthetase Inhibition and Selectivity

The imidazo[1,5-a]pyridine-5-hexanoic acid derivative CGS 13080 inhibited cell-free thromboxane synthetase with an IC₅₀ of 3 nM and was at least five orders of magnitude (>100,000-fold) less potent toward other key enzymes involved in arachidonic acid metabolism, including cyclooxygenase and prostacyclin synthetase [1]. Submicromolar concentrations inhibited calcium ionophore-induced thromboxane B₂ formation by intact human platelets with concomitant accumulation of prostaglandin E₂, and oral doses below 1 mg/kg in rats suppressed plasma thromboxane B₂ elevations in vivo [1]. This selectivity profile, described as 'one of the most potent and selective thromboxane synthetase inhibitors yet identified' at the time of publication, has been attributed specifically to the imidazo[1,5-a]pyridine pharmacophore [1]. The clinical-stage aromatase inhibitor Fadrozole (CGS 16949A), also built on the tetrahydroimidazo[1,5-a]pyridine scaffold, demonstrates an IC₅₀ of 6.4 nM against aromatase, further validating the scaffold's capacity for high-potency, selective enzyme inhibition [2].

TXA₂ Synthase
Class-level inference
CGS 13080
IC₅₀ 3 nM, >100,000-fold selectivity
Related Enzymes
COX, prostacyclin synthetase minimally inhibited
Supports scaffold selectivity context.
In vivo rat model data reported.
Thromboxane synthetase Cardiovascular pharmacology Selective enzyme inhibition

Mnk Kinase Inhibition and Selectivity Over CDKs

A series of 2′H-spiro[cyclohexane-1,3′-imidazo[1,5-a]pyridine]-1′,5′-dione derivatives exhibited sub-micromolar to low nanomolar inhibitory activities against Mnk1 and Mnk2 with a high level of selectivity for both kinases over cyclin-dependent kinases (CDKs) [1]. The lead compound 4t demonstrated high selectivity for Mnk1/2 over a panel of 51 kinases and displayed anti-proliferative activities against a panel of cancer cell lines [1]. Biochemical assays confirmed that compounds 4c and 4t function as non-ATP-competitive inhibitors of Mnks—a desirable mechanism for avoiding competition with high intracellular ATP concentrations [1]. Independent BindingDB data confirm that structurally related spiro-imidazo[1,5-a]pyridine compounds achieve IC₅₀ values as low as 10 nM against Mnk1 (ADP-Glo kinase assay) [2]. For context, the clinically evaluated Mnk inhibitor eFT508 (tomivosertib, not based on the imidazo[1,5-a]pyridine scaffold) achieves IC₅₀ values of 1–2 nM, but the imidazo[1,5-a]pyridine series uniquely provides the non-ATP-competitive mechanism [1].

Mnk1/2 Inhibition
Class-level inference
Spiro-imidazo[1,5-a]pyridines
Low nM IC₅₀, non-ATP-competitive, 51-kinase selective
eFT508 (Non-scaffold)
1–2 nM, ATP-competitive
Supports non-ATP-competitive kinase design.
Mechanism context; scaffold-dependent binding.
Mnk1/2 kinase Cancer therapeutics Kinase selectivity profiling

Evidence-Backed Application Scenarios


Blue-Emissive Fluorescent Probes and Bioimaging

The imidazo[1,5-a]pyridine scaffold provides blue emission at ~440–460 nm with large Stokes shifts (>100 nm) and quantum yields up to ~80%, making Imidazo[1,5-a]pyridin-1-amine an ideal starting material for constructing fluorescent probes that require visible-region emission and minimal self-reabsorption [1]. In contrast, the imidazo[1,2-a]pyridine scaffold emits in the near-UV (~370 nm), which is less compatible with biological imaging due to cellular autofluorescence and phototoxicity in that spectral region [1]. The 1-amino group serves as a convenient conjugation handle for attaching targeting moieties, quenchers, or biomolecules via amide bond formation, enabling construction of Förster resonance energy transfer (FRET)-based probes. Two imidazo[1,5-a]pyridine-based compounds have already been formulated into nanoparticles and successfully demonstrated for in vivo imaging in zebrafish embryos, establishing proof-of-concept for translational imaging applications [2].

Kinase Inhibitor Lead Generation

The imidazo[1,5-a]pyridine core has been validated across multiple kinase and aminopeptidase targets with distinct inhibition mechanisms: non-ATP-competitive Mnk1/2 inhibition with selectivity over 51 kinases (lead compound 4t) [3], non-competitive IRAP inhibition with a best IC₅₀ of 1.0 µM and selectivity over APN [4], and potent DLK inhibition exemplified by the preclinical candidate KAI-11101 (Ki = 0.7 nM) which features an imidazo[1,5-a]pyridin-1-yl substituent [5]. Imidazo[1,5-a]pyridin-1-amine provides the 1-amino functionality that can be elaborated into urea, amide, or sulfonamide linkages—key pharmacophoric elements present in the most potent IRAP and Mnk inhibitors. The scaffold's capacity to support non-ATP-competitive binding modes is a direct consequence of its unique shape and electronic properties, which are not replicated by imidazo[1,2-a]pyridine or other isomer scaffolds [3].

NHC Ligand Precursor for Transition-Metal Catalysis

Imidazo[1,5-a]pyridin-3-ylidenes derived from this scaffold exhibit strong π-accepting character that is distinct from conventional imidazole-based NHCs, as evidenced by downfield ¹³C NMR chemical shifts of the carbene carbon and higher IR carbonyl stretching frequencies in Rh(NHC)(CO)₂Cl complexes compared to classical NHC ligands [6]. The 1-amino group of Imidazo[1,5-a]pyridin-1-amine can be converted to the imidazolium salt precursor required for NHC generation, providing an entry point to this unique class of π-accepting carbenes. These ligands have demonstrated utility in Rh-catalyzed phenylacetylene polymerization and other transformations where the balance of σ-donor and π-acceptor character critically influences catalytic activity and selectivity [6]. The imidazo[1,5-a]pyridine-derived NHCs represent a distinct electronic class from imidazo[1,2-a]pyridine-derived or classical imidazolylidene ligands, making scaffold selection a key determinant of catalytic outcome.

OLED and Luminescent Down-Converting Materials

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged architecture for blue-emitting materials in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs), with 1,3-disubstituted derivatives achieving external quantum efficiencies (EQE) of 3.2% and luminous efficiencies of 4.4 cd/A in greenish-yellow OLED devices [7]. Methoxylated imidazo[1,5-a]pyridines demonstrate tunable quantum yields from 22% to 50% depending on substitution position, and blue-emissive boron complexes of imidazo[1,5-a]pyridine ligands achieve quantum yields up to 71% in the solid state [7]. Imidazo[1,5-a]pyridin-1-amine serves as a versatile precursor for introducing the 1-amino group that can be subsequently elaborated to access 1,3-disubstituted patterns optimal for optoelectronic performance. The large Stokes shift characteristic of this scaffold (>100 nm in many derivatives) is a distinct advantage for down-conversion applications, minimizing reabsorption losses that plague many conventional fluorophores [1].

Application
Selection Property
Validation Focus
Blue-Emissive Probes
Visible-region emission with large Stokes shift
Quantum yield and bioimaging compatibility
Kinase Inhibitor Lead Gen
Non-ATP-competitive scaffold with selectivity profile
Kinase panel profiling and mechanism validation
NHC Ligand Precursor
π-Accepting carbene character
Catalytic activity and NMR shift analysis
OLED Materials
Blue emission and solid-state quantum yield
Device efficiency and stability testing
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